3-Fluoro-4-methylbenzamide oxime
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Overview
Description
3-Fluoro-4-methylbenzamide oxime is an organic compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position on the benzene ring, along with an oxime functional group attached to the benzamide moiety . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylbenzamide oxime typically involves the condensation of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzamide oxime undergoes various chemical reactions, including:
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzonitrile.
Reduction: Formation of 3-fluoro-4-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylbenzamide oxime has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylbenzamide oxime involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The oxime group can form hydrogen bonds with active site residues, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but with a nitrile group instead of an oxime.
3-Fluoro-4-methylbenzylamine: Similar structure but with an amine group instead of an oxime.
4-Methylbenzamide oxime: Similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-4-methylbenzamide oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer distinct chemical and biological properties . The fluorine atom enhances the compound’s stability and lipophilicity, while the oxime group provides a versatile functional handle for further chemical modifications .
Properties
CAS No. |
238742-80-8 |
---|---|
Molecular Formula |
C8H9FN2O |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
RCNTZYAQXVFCBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=NO)N)F |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\O)/N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)F |
solubility |
not available |
Origin of Product |
United States |
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